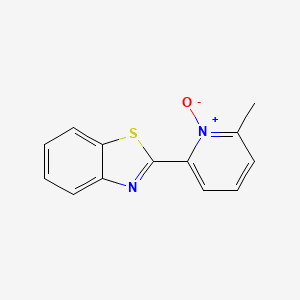
2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole: is a complex organic compound that features a benzothiazole ring fused with a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Pyridinium Ion: The methylation of pyridine followed by oxidation can introduce the 6-methyl-1-oxidopyridin-1-ium moiety.
Coupling Reaction: The final step involves coupling the benzothiazole ring with the oxidized pyridinium ion under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridinium ion.
Reduction: Reduction reactions can target the oxidized pyridinium ion, converting it back to its reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the benzothiazole and pyridinium rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while substitution reactions can introduce various functional groups onto the benzothiazole or pyridinium rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in electronics and photonics.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzoxazole
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzimidazole
- 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzofuran
Uniqueness
Compared to these similar compounds, 2-(6-Methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole is unique due to the presence of the sulfur atom in the benzothiazole ring. This sulfur atom can impart different electronic and steric properties, influencing the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H10N2OS |
|---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
2-(6-methyl-1-oxidopyridin-1-ium-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C13H10N2OS/c1-9-5-4-7-11(15(9)16)13-14-10-6-2-3-8-12(10)17-13/h2-8H,1H3 |
InChI Key |
GTPCIUVRCMUNKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C2=NC3=CC=CC=C3S2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















